molecular formula C16H20N4O5S B6538377 1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 1021215-16-6

1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No. B6538377
CAS RN: 1021215-16-6
M. Wt: 380.4 g/mol
InChI Key: UHONDBJFEFWFKJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, or other techniques .


Molecular Structure Analysis

This involves studying the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry might be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at what products are formed, the conditions needed for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how it produces this effect. This could involve looking at what biological molecules it interacts with and how this leads to the observed effect .

Safety and Hazards

This involves looking at any risks associated with the compound. This could include toxicity, flammability, environmental hazards, and precautions that need to be taken when handling it .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-24-13-6-4-3-5-12(13)15-18-19-16(25-15)17-14(21)11-7-9-20(10-8-11)26(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHONDBJFEFWFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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